4-Hydrazinyl-2-mercaptobenzoic acid
CAS No.:
Cat. No.: VC17636083
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O2S |
|---|---|
| Molecular Weight | 184.22 g/mol |
| IUPAC Name | 4-hydrazinyl-2-sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11) |
| Standard InChI Key | QPYQDDSDWSBNBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NN)S)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-hydrazinyl-2-sulfanylbenzoic acid, reflecting the positions of the hydrazine (-NH-NH₂) and thiol (-SH) substituents on the aromatic ring . Its molecular formula, C₇H₈N₂O₂S, corresponds to a molecular weight of 184.22 g/mol, as calculated using PubChem’s computational tools .
Structural Features
The compound’s structure combines three key functional groups:
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Carboxylic acid (-COOH) at the 1-position, contributing to acidity and hydrogen-bonding capacity.
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Thiol (-SH) at the 2-position, enabling disulfide bond formation and metal coordination.
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Hydrazine (-NH-NH₂) at the 4-position, conferring nucleophilic and reducing properties.
The planar aromatic ring facilitates π-π stacking interactions, while the substituents create steric and electronic effects that influence reactivity.
Synonyms and Registry Numbers
Table 1 summarizes alternative names and identifiers for this compound:
| Synonym | Registry Number | Source |
|---|---|---|
| 4-Hydrazinyl-2-mercaptobenzoic acid | 1805739-76-7 | PubChem |
| 4-Hydrazinyl-2-sulfanylbenzoic acid | EN300-6486881 | PubChem |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its ionizable groups:
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Carboxylic acid: Enhances water solubility at high pH via deprotonation.
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Thiol and hydrazine: Promote solubility in polar aprotic solvents (e.g., DMSO, DMF).
Stability considerations include:
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Oxidation: The thiol group is prone to oxidation, forming disulfides.
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Hydrazine decomposition: May release nitrogen gas under acidic or thermal stress.
Spectroscopic Data
Predicted spectral characteristics based on functional groups:
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IR Spectroscopy:
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Broad O-H stretch (2500–3300 cm⁻¹) from carboxylic acid.
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S-H stretch (~2550 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from thiol and hydrazine.
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NMR Spectroscopy:
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¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), -SH (δ 1.5–2.5 ppm, broad), -NH-NH₂ (δ 3.0–5.0 ppm).
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¹³C NMR: Carboxylic carbon (δ 170–175 ppm), aromatic carbons (δ 120–140 ppm).
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Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis reports for 4-hydrazinyl-2-mercaptobenzoic acid are available, analogous methods for hydrazine- and thiol-containing aromatics suggest potential pathways:
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Diazotization-Reduction Sequence (Figure 1):
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Direct Functionalization:
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Introducing hydrazine via nucleophilic aromatic substitution on a halogenated precursor (e.g., 4-chloro-2-mercaptobenzoic acid).
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Challenges and Optimizations
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Hydrazine Handling: Requires strict temperature control (<5°C) to prevent decomposition .
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Thiol Protection: Use of trityl or acetamidomethyl groups during synthesis to avoid oxidation.
Chemical Reactivity and Derivatives
Key Reactions
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Condensation: Hydrazine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones.
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Oxidation: Thiol oxidation yields disulfides or sulfonic acids under strong oxidizing conditions.
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Coordination Chemistry: Thiol and hydrazine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
Derivative Formation
Table 2 highlights potential derivatives and their applications:
| Derivative | Reaction Partner | Application |
|---|---|---|
| Hydrazone | Acetone | Biological probes |
| Disulfide dimer | Oxidizing agents | Polymer crosslinking |
| Metal complexes | CuSO₄ | Catalysis or imaging |
Applications in Industry and Research
Pharmaceutical Development
The compound’s dual functionality makes it a candidate for:
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Antioxidant agents: Thiol group scavenges free radicals.
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Antimicrobials: Hydrazine derivatives inhibit metalloenzymes in pathogens.
Materials Science
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Self-assembled monolayers (SAMs): Thiols anchor molecules to gold surfaces for sensors.
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Coordination polymers: Metal complexes form porous frameworks for gas storage.
Analytical Methods for Characterization
Chromatographic Techniques
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HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/0.1% TFA.
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TLC: Rf ≈ 0.4 (silica gel, ethyl acetate/hexane 1:1).
Mass Spectrometry
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ESI-MS: Expected [M+H]⁺ peak at m/z 185.1.
Future Research Directions
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Green synthesis: Develop aqueous-phase reactions to minimize solvent waste.
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Targeted drug delivery: Conjugate with nanoparticles for enhanced bioavailability.
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